molecular formula C13H14N2O4 B2690491 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957015-07-5

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2690491
CAS No.: 957015-07-5
M. Wt: 262.265
InChI Key: ZHVHYSXUNVLQON-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound with a molecular formula of C13H14N2O4 This compound features a benzyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

  • Formation of the Imidazolidinone Ring: : The initial step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Benzylation: : The imidazolidinone intermediate is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the nitrogen atom of the imidazolidinone ring.

  • Introduction of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be achieved through a variety of methods, including the reaction of the benzylated imidazolidinone with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

  • Biological Studies: : It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological molecules.

  • Industrial Applications: : The compound is used in the production of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the imidazolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The propanoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzyl-2,5-dioxoimidazolidine-4-carboxylic acid: Similar structure but with variations in the positioning of functional groups.

Uniqueness

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the presence of the benzyl group, which enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications. This structural feature distinguishes it from other imidazolidinone derivatives, providing distinct advantages in medicinal chemistry and industrial applications.

Biological Activity

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C13H15N2O4\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_4

This structure features a dioxoimidazolidin moiety which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by inflammation and oxidative damage.
  • Cell Proliferation and Apoptosis : Studies indicate that this compound can influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Biological Activity Data

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of PLA2
Antioxidant ActivityReduced oxidative stress
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated mice.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. These findings suggest potential for further development as an anticancer agent.

Properties

IUPAC Name

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVHYSXUNVLQON-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.